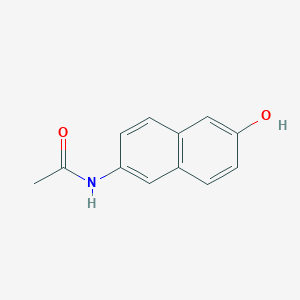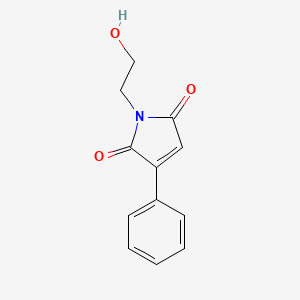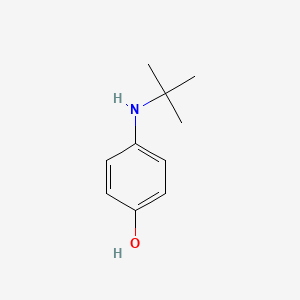
4-(2-chloropyridin-3-yl)oxan-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-chloropyridin-3-yl)oxan-4-ol is an organic compound that features a pyridine ring substituted with a chlorine atom at the 2-position and a tetrahydropyran ring with a hydroxyl group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chloropyridin-3-yl)oxan-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloropyridine and tetrahydropyran-4-ol.
Reaction Conditions: The reaction is carried out under an inert atmosphere, such as argon, to prevent oxidation. The temperature is maintained at 0°C to control the reaction rate.
Reagents: Lithium aluminum hydride (LiAlH4) is used as a reducing agent to facilitate the formation of the desired product.
Procedure: The reaction mixture is stirred for a specified period, and the progress is monitored using thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous monitoring systems to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-chloropyridin-3-yl)oxan-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products
Oxidation: Formation of 4-(2-Chloropyridin-3-YL)tetrahydro-2H-pyran-4-one.
Reduction: Formation of 4-(2-Chloropiperidin-3-YL)tetrahydro-2H-pyran-4-OL.
Substitution: Formation of 4-(2-Aminopyridin-3-YL)tetrahydro-2H-pyran-4-OL or 4-(2-Thiopyridin-3-YL)tetrahydro-2H-pyran-4-OL.
Aplicaciones Científicas De Investigación
4-(2-chloropyridin-3-yl)oxan-4-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a building block for agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-(2-chloropyridin-3-yl)oxan-4-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Chloropyridin-3-YL)tetrahydro-2H-thiopyran-4-OL: Similar structure but with a sulfur atom replacing the oxygen in the tetrahydropyran ring.
2-Chloro-3-hydroxypyridine: Lacks the tetrahydropyran ring but has a similar pyridine structure with a hydroxyl group.
Uniqueness
4-(2-chloropyridin-3-yl)oxan-4-ol is unique due to its combination of a chloropyridine and a tetrahydropyran ring, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H12ClNO2 |
|---|---|
Peso molecular |
213.66 g/mol |
Nombre IUPAC |
4-(2-chloropyridin-3-yl)oxan-4-ol |
InChI |
InChI=1S/C10H12ClNO2/c11-9-8(2-1-5-12-9)10(13)3-6-14-7-4-10/h1-2,5,13H,3-4,6-7H2 |
Clave InChI |
JNOILJHUZWJKFC-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1(C2=C(N=CC=C2)Cl)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

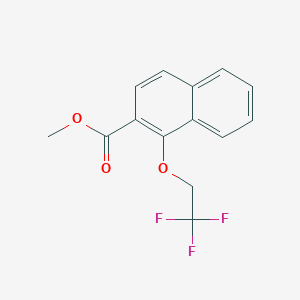
![Ethyl 3-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)propionate](/img/structure/B8577073.png)
![6-[4-(Benzenesulfinyl)butoxy]-1,4-dihydro-2H-3,1-benzoxazin-2-one](/img/structure/B8577079.png)
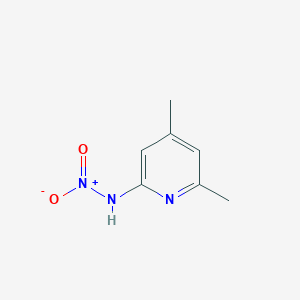
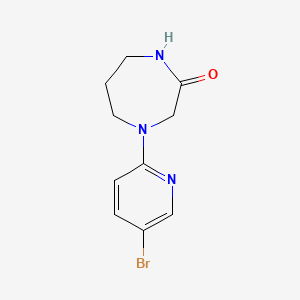

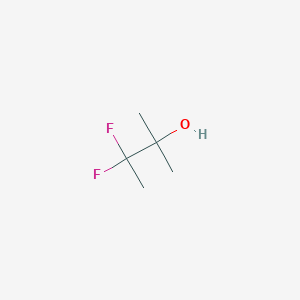
![9-Bromo-1,2,3,4-tetrahydro-pyrazino[1,2-a]indole](/img/structure/B8577112.png)

